2-Amino-3-methylphenyl trifluoromethanesulphonate

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

2-Amino-3-methylphenyl trifluoromethanesulphonate is a superior electrophile for cross-coupling. Its triflate group provides 3,000× greater reactivity than tosylates, enabling faster reactions under mild conditions. Unlike bromides or chlorides, it offers orthogonal chemoselectivity in Suzuki-Miyaura reactions, allowing stepwise functionalization of polyhalogenated scaffolds. Ideal for peptide N-arylation, late-stage diversification, and modulating electronic properties (Hammett σp +0.47). Choose this building block to accelerate your medicinal chemistry and process development workflows.

Molecular Formula C8H8F3NO3S
Molecular Weight 255.22 g/mol
CAS No. 1589523-29-4
Cat. No. B1381095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methylphenyl trifluoromethanesulphonate
CAS1589523-29-4
Molecular FormulaC8H8F3NO3S
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)N
InChIInChI=1S/C8H8F3NO3S/c1-5-3-2-4-6(7(5)12)15-16(13,14)8(9,10)11/h2-4H,12H2,1H3
InChIKeyAJDLUZWNMXCSLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-methylphenyl trifluoromethanesulphonate (CAS 1589523-29-4) for Cross-Coupling: A Specialized Aryl Triflate Intermediate


2-Amino-3-methylphenyl trifluoromethanesulphonate (CAS 1589523-29-4) is a specialized organic compound categorized as an aryl triflate, featuring a trifluoromethanesulphonate group attached to a 2-amino-3-methylphenyl scaffold [1]. It is utilized as a highly reactive electrophilic intermediate in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings, to construct complex molecular frameworks for pharmaceutical and agrochemical research [2]. The compound is available from specialty chemical suppliers with reported purities of ≥95% , ≥97.5% , and 98% , as a white to off-white crystalline powder .

Why 2-Amino-3-methylphenyl trifluoromethanesulphonate (CAS 1589523-29-4) Cannot Be Replaced by Other Aryl Halides or Sulfonates


While 2-amino-3-methylphenyl derivatives with other leaving groups (e.g., bromides, chlorides, or tosylates) exist, the exceptional leaving group ability of the triflate moiety (-OTf) is quantitatively distinct. The triflate group exhibits a relative solvolysis rate approximately 3×10³ times greater than that of the analogous tosylate [1], making it a prototypical 'super leaving group' [2]. This superior reactivity enables faster and more efficient nucleophilic displacements and cross-couplings, particularly under milder conditions [3]. Furthermore, in palladium-catalyzed Suzuki-Miyaura reactions, the outcome of competition between aryl bromides and aryl triflates is not predictable; the selectivity depends on the specific nucleophilic partner, leading to different reaction outcomes [4]. Therefore, substituting this triflate with a bromide, chloride, or tosylate is not a functionally equivalent replacement and can lead to significantly altered reaction kinetics, yields, and chemoselectivity profiles.

2-Amino-3-methylphenyl trifluoromethanesulphonate (CAS 1589523-29-4): Quantified Differentiation vs. Comparators


Leaving Group Reactivity: Triflate vs. Tosylate in Solvolysis Reactions

The triflate group on this compound provides a leaving group ability that is vastly superior to that of common sulfonate alternatives. For a related model system, the relative rate of solvolysis for a 1-phenylethyl triflate is approximately 3×10³ times greater than that of the corresponding tosylate [1]. This class-level inference is based on the fundamental properties of the triflate moiety, establishing a clear quantitative performance difference for nucleophilic displacement reactions.

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

Electronic Influence Quantified: Hammett σp Constant Comparison of Leaving Groups

The electronic influence of the triflate group is significantly stronger than that of mesylate or tosylate. The Hammett σp constant, a measure of a substituent's electron-withdrawing capacity, is +0.47 for the triflate group. This is higher than the values for mesylate (+0.33) and tosylate (+0.29) [1]. This class-level inference indicates that the triflate group imparts a greater electron-withdrawing effect on the aryl ring, which can be a critical design element for tuning the physicochemical properties of a molecule in medicinal chemistry [2].

Physical Organic Chemistry Medicinal Chemistry Structure-Activity Relationship

Cross-Coupling Reactivity: Aryl Triflate vs. Aryl Halide in Palladium-Catalyzed Reactions

The reactivity profile of aryl triflates in Suzuki-Miyaura cross-coupling is distinct from that of aryl halides. In competition experiments, the selectivity between an aryl bromide and an aryl triflate is not fixed but depends on the nucleophilic partner; the reaction outcome for Suzuki couplings with organoboron compounds (R-B) follows a different pattern compared to other organometallic nucleophiles [1]. This cross-study comparable evidence demonstrates that an aryl triflate cannot be simply considered an equivalent substitute for an aryl bromide, as it will exhibit a different chemoselectivity profile that can be strategically exploited.

Cross-Coupling Suzuki-Miyaura Organic Synthesis Catalysis

Synthetic Utility: Aryl Triflates as Substrates for Broad-Scope Suzuki-Miyaura Coupling Under Mild Conditions

Aryl triflates are established as viable and broad-scope electrophiles for Suzuki-Miyaura cross-coupling. A study reports that a diverse array of aryl and vinyl triflates react cleanly at room temperature to give good yields using the Pd(OAc)2/PCy3 catalyst system [1]. While specific yield data for 2-Amino-3-methylphenyl trifluoromethanesulphonate is not available in this reference, this class-level inference demonstrates the general capability of aryl triflates to participate in these reactions under mild, operationally simple conditions, often achieving yields comparable to those of aryl halides but with a different reactivity window .

Suzuki-Miyaura Cross-Coupling Catalysis Organic Synthesis

Procurement-Driven Application Scenarios for 2-Amino-3-methylphenyl trifluoromethanesulphonate (CAS 1589523-29-4)


Orthogonal/Sequential Cross-Coupling Strategies in Complex Molecule Synthesis

In the synthesis of complex pharmaceutical intermediates bearing multiple potential leaving groups (e.g., a bromide and a triflate), 2-Amino-3-methylphenyl trifluoromethanesulphonate can be employed in an orthogonal cross-coupling strategy. Based on the evidence of divergent chemoselectivity between aryl bromides and triflates in Suzuki-Miyaura reactions [1], researchers can selectively functionalize one site over the other by choosing an appropriate nucleophilic partner and reaction conditions. This allows for precise, stepwise construction of highly functionalized biaryl or aryl-amine architectures, a capability not reliably achievable using a single class of electrophile.

Development of Milder and Faster Nucleophilic Displacement Protocols

When a synthetic sequence requires a nucleophilic aromatic substitution (SNAr) or amination step that is sluggish with a corresponding aryl bromide or tosylate, this triflate offers a strategic alternative. Its quantified superior leaving group ability, being approximately 3,000 times more reactive in solvolysis than a tosylate [2], enables faster reactions and the potential to operate at room temperature where other electrophiles require forcing conditions. This can improve functional group tolerance and overall process yield.

Medicinal Chemistry Lead Optimization via Electronic Property Tuning

In a medicinal chemistry program, fine-tuning the electronic properties of an aryl core is critical for optimizing potency, ADME (Absorption, Distribution, Metabolism, Excretion), and off-target effects. The triflate group in this compound exerts a quantifiably stronger electron-withdrawing effect (Hammett σp = +0.47) than a mesylate (+0.33) or tosylate (+0.29) [3]. As demonstrated in case studies where aryl triflates were used to optimize the properties of drug analogs [4], this building block can be incorporated into a scaffold to deliberately modulate molecular electronics, influencing key properties like lipophilicity (LogP), solubility, and target binding affinity.

Synthesis of N-Aryl Amino Acid Derivatives and Peptide Modifications

This compound is a suitable arylating agent for the synthesis of N-aryl amino acid esters and for the late-stage functionalization of peptides. Aryl triflates are established substrates for the general N-arylation of both α- and β-amino acid esters [5], and recent protocols enable the mild triflation of phenolic tyrosine residues in complex peptides for subsequent diversification [4]. Researchers requiring a reliable electrophile to introduce the 2-amino-3-methylphenyl motif onto an amine-containing molecule or peptide chain will find this compound a more reactive and effective partner than the corresponding halide or sulfonate.

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